![molecular formula C25H18N2O3S B2417988 4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-75-7](/img/structure/B2417988.png)
4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, abbreviated as 4NEPE-6P2DHQ, is a novel small molecule found to have a variety of applications in scientific research. It is a heterocyclic compound belonging to the thieno[3,2-c]quinoline family and its synthesis involves the condensation of 2-nitrobenzaldehyde and 4-nitrophenyl ethynyl ether in the presence of an acid catalyst. 4NEPE-6P2DHQ has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Photophysical Properties
- 4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline and similar compounds have been studied for their photophysical behaviors. They exhibit dual emissions (normal emission and Excited-state intramolecular proton transfer (ESIPT) emission) and large Stokes' shift emission patterns. These emissions depend on solvent polarity, and the compounds are thermally stable up to 300°C (Padalkar & Sekar, 2014).
Structural and Optical Properties
- The structural and optical properties of derivatives of this compound have been analyzed in thin film form. The films were found to be polycrystalline in their powder form and exhibit specific absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength. These properties are essential for determining the type of electron transition and optical energy gaps (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial Activity
- Some derivatives have been studied for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, indicating potential for medical research and drug development (Balamurugan et al., 2010).
Electronic and Nonlinear Optical Properties
- The electronic and nonlinear optical (NLO) properties of related quinoline derivatives have been studied, showing these compounds as potential candidates for technological applications due to their high NLO properties (Khalid et al., 2019).
Antimalarial Activity
- Some derivatives of this compound have been investigated for activity against malaria, showing promise as potential antimalarial drugs (Görlitzer et al., 2006).
Antileishmanial Activity
- In studies, derivatives of this compound demonstrated significant in vitro and in vivo antileishmanial activity, suggesting potential use in treating leishmaniasis (Petro-Buelvas et al., 2021).
Acid-Base Properties
- The acid-base properties of bifunctional compounds based on derivatives of this chemical have been studied, which is crucial in developing photoacid and photobase materials (Gavrishova et al., 2015).
Fluorescence Quantum Yields
- These compounds have been analyzed for their potential application as invisible ink dyes due to their moderate to high fluorescence quantum yields, which is significant in the field of optical materials (Bogza et al., 2018).
Dielectric Properties
- The dielectric properties of derivatives in thin film form have been examined, which is important in understanding their potential applications in electronics and photonics (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Propiedades
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S/c28-27(29)18-12-9-17(10-13-18)11-14-22-20-15-16-31-25(20)21-7-4-8-23(24(21)26-22)30-19-5-2-1-3-6-19/h1-14H,15-16H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEVXDVPJSQAQW-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazine](/img/structure/B2417908.png)
![2-[(3-Methylpentan-2-yl)amino]ethan-1-ol](/img/structure/B2417910.png)
![5-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417911.png)
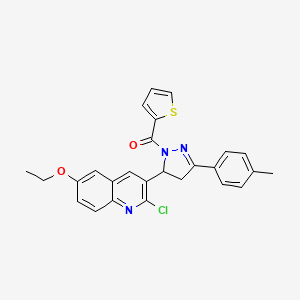
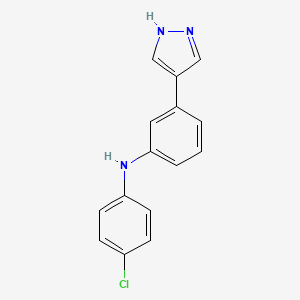
![3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2417915.png)
![Prop-2-enyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2417916.png)
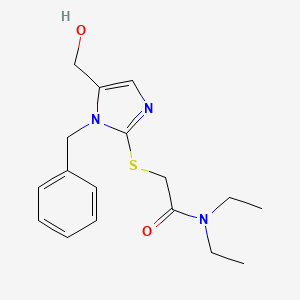
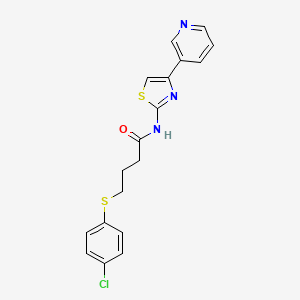
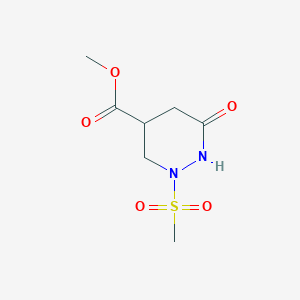
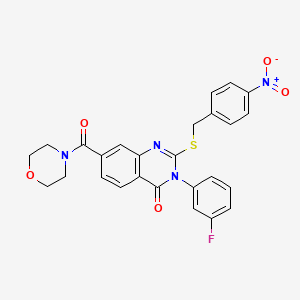
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzofuran-2-carboxamide](/img/structure/B2417924.png)
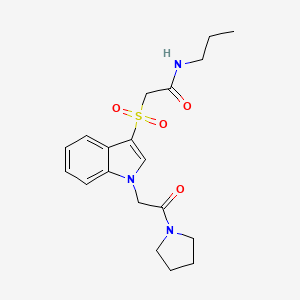
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2417928.png)